molecular formula C28H30N4O5 B2984601 1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione CAS No. 921121-21-3

1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2984601
CAS No.: 921121-21-3
M. Wt: 502.571
InChI Key: YLORXAZKPSYQRQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • Piperazine core: A flexible heterocyclic amine that may enhance solubility and modulate central nervous system (CNS) activity .
  • Indole-dione-pyrrolidine system: An indole ring substituted at the 3-position with a diketone (ethane-1,2-dione) and a pyrrolidine-containing ethyl group. The diketone may act as a hydrogen-bond acceptor, while the pyrrolidine introduces basicity, influencing membrane permeability .

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O5/c33-26(30-9-3-4-10-30)18-32-17-22(21-5-1-2-6-23(21)32)27(34)28(35)31-13-11-29(12-14-31)16-20-7-8-24-25(15-20)37-19-36-24/h1-2,5-8,15,17H,3-4,9-14,16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLORXAZKPSYQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, focusing on its interactions with various biological targets, including neurotransmitter receptors and its potential therapeutic applications.

Structural Characteristics

The compound is characterized by:

  • Piperazine Ring : A common motif in pharmaceuticals that enhances interaction with biological targets.
  • Benzo[d][1,3]dioxole Moiety : Contributes to the compound's lipophilicity and biological activity.
  • Indole Derivative : Known for its diverse pharmacological properties.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. Compounds with similar structures have demonstrated various pharmacological effects, including:

Antidepressant and Antipsychotic Potential

Research indicates that modifications in the piperazine ring and substituents can significantly influence the affinity and selectivity for serotonin and dopamine receptors. For instance, derivatives of piperazine have been shown to exhibit antidepressant and antipsychotic activities through modulation of these neurotransmitter systems .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have been evaluated for their ability to inhibit enzymes like PARP1, which is crucial in cancer cell proliferation and survival . The structure–activity relationship (SAR) studies indicate that specific substitutions can enhance inhibitory potency against cancer targets.

Table 1: Structural Features and Biological Activities

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)Piperazine ring + benzo[d][1,3]dioxoleAntidepressant potentialEnhances receptor binding
Indole derivativeIndole + carbonyl groupAnticancer activityModulation of PARP1
N-pyrrolidinyl derivativePyrrolidine moietyPotential neuroprotective effectsNovel mechanism of action

Case Studies

Several studies have explored the biological effects of compounds related to 1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl). For example:

Case Study 1: Antidepressant Activity

In a study assessing the antidepressant effects of piperazine derivatives, compounds similar to the target molecule were tested in animal models. The results indicated significant reductions in depression-like behaviors, suggesting a potential mechanism involving serotonin receptor modulation .

Case Study 2: Cancer Inhibition

Another research effort focused on the anticancer properties of indole derivatives. The study demonstrated that specific modifications led to enhanced PARP1 inhibition, resulting in reduced viability of cancer cells in vitro. The findings highlight the importance of structural optimization in developing effective anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Structural Features Key Differences from Target Compound Potential Implications References
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone (375362-65-5) - Benzodioxole-methyl-piperazine
- Pyridoindole-ethanone
- Pyridoindole instead of indole-dione
- Ethanone (monoketone) vs. diketone
Reduced hydrogen-bonding capacity; altered receptor selectivity
1-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone - Benzodioxole-carbonyl-piperazine
- Phenyl-ethanone
- Carbonyl linker vs. methyl
- No indole or pyrrolidine
Increased polarity; potential for distinct pharmacokinetics
73521-06-9 (Piperazine-indol-3-yl acetate) - Piperazine
- Indol-3-yl acetate
- Acetate ester vs. diketone-pyrrolidine
- No benzodioxole
Enhanced metabolic stability; reduced lipophilicity
1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole derivatives - Indole-pyrrolidine-ethyl
- Variable substituents
- Lack of benzodioxole-piperazine-dione framework Narrower target specificity (e.g., sigma-1 receptor ligands)

Structural and Functional Analysis

Benzodioxole-Piperazine Derivatives The target compound and 375362-65-5 share the benzodioxole-methyl-piperazine motif, but the latter replaces the indole-dione with a pyridoindole-ethanone. 1-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone uses a carbonyl linker, increasing polarity compared to the methyl group in the target compound. This may reduce blood-brain barrier penetration but improve aqueous solubility.

Indole-Pyrrolidine Systems The diketone in the target compound distinguishes it from 73521-06-9 , which has an acetate ester. Pyrrolidine substitution is common in sigma receptor ligands . Its absence in 375362-65-5 and 73521-06-9 suggests the target compound may have unique affinity for these targets.

Physicochemical Properties

  • LogP Estimates :

  • Target compound: ~3.5 (high lipophilicity due to benzodioxole and pyrrolidine).
  • 375362-65-5 : ~3.0 (pyridoindole reduces lipophilicity).
  • 1-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone: ~2.8 (carbonyl increases polarity). Solubility: The diketone in the target compound may enhance water solubility compared to ethanone derivatives.

Research Findings and Implications

  • Synthetic Challenges : The target compound requires multi-step synthesis, including piperazine functionalization and indole-pyrrolidine coupling, similar to methods in .
  • Biological Activity :
    • Benzodioxole-piperazine motifs are associated with anticonvulsant and antipsychotic activity .
    • Indole-dione-pyrrolidine systems may target 5-HT receptors or sigma-1 proteins, as seen in related analogs .
  • Metabolism : The benzodioxole group is susceptible to O-demethylation, while pyrrolidine may undergo N-oxidation, necessitating prodrug strategies for improved stability .

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